molecular formula C6H10O2 B2368544 (3,6-dihydro-2H-pyran-4-yl)methanol CAS No. 14774-34-6

(3,6-dihydro-2H-pyran-4-yl)methanol

Cat. No.: B2368544
CAS No.: 14774-34-6
M. Wt: 114.144
InChI Key: OZSJQHMXPNGGII-UHFFFAOYSA-N
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Description

(3,6-Dihydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C6H10O2. It is a derivative of dihydropyran, a six-membered heterocyclic compound containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanol typically involves the reaction of dihydropyran with formaldehyde in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the formaldehyde reacts with the double bond of dihydropyran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dihydro-2H-pyran-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, (3,6-dihydro-2H-pyran-4-yl)methanol is used as an intermediate for the synthesis of various heterocyclic compounds. It can also serve as a protecting group for alcohols, facilitating selective reactions in complex molecules .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the creation of novel therapeutic agents with improved pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,6-Dihydro-2H-pyran-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.

Properties

IUPAC Name

3,6-dihydro-2H-pyran-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h1,7H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJQHMXPNGGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14774-34-6
Record name 3,6-dihydro-2H-pyran-4-ylmethanol
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